Myristoyl Hexapeptide-16 Acetate is a synthetic peptide that belongs to the class of protein-stimulating peptides. It is designed to enhance the appearance of the skin by improving its resilience and moisture retention. This compound is particularly noted for its role in cosmetic formulations, where it is used to promote skin health and aesthetics. The molecular formula for Myristoyl Hexapeptide-16 Acetate is , with a molecular weight of approximately 970.33 g/mol .
The synthesis of Myristoyl Hexapeptide-16 Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The myristoylation step involves attaching a myristoyl group (a fatty acid) to the peptide, enhancing its lipophilicity and facilitating better penetration into skin layers.
The structure of Myristoyl Hexapeptide-16 Acetate consists of six amino acids linked in a specific sequence: Myristoyl-Leucine-Lysine-Lysine-Threonine-Glutamic Acid-Threonine. The myristoyl group enhances the peptide's ability to interact with lipid membranes, thus improving its efficacy in topical applications .
Myristoyl Hexapeptide-16 Acetate can undergo various chemical reactions typical of peptides:
These reactions are crucial for understanding how Myristoyl Hexapeptide-16 Acetate behaves in cosmetic formulations and its stability during storage and application.
Myristoyl Hexapeptide-16 Acetate exerts its effects primarily through:
Research indicates that peptides like Myristoyl Hexapeptide-16 Acetate can significantly improve skin hydration and reduce signs of aging when applied topically over a sustained period.
Relevant data on solubility and stability are essential for formulators when incorporating this compound into cosmetic products.
Myristoyl Hexapeptide-16 Acetate finds applications primarily in cosmetic formulations aimed at:
Myristoylation—the covalent attachment of myristic acid (a C14 saturated fatty acid) to the N-terminal glycine or internal lysine residues of peptides—serves as a pivotal chemical modification to enhance the bioavailability of Myristoyl Hexapeptide-16 Acetate. This lipidation strategy exploits the hydrophobic nature of myristic acid to improve cell membrane permeability and prolong dermal residence time. The process typically employs N-myristoyltransferase (NMT)-mediated enzymatic catalysis or chemical conjugation via acyl chlorides in anhydrous dimethylformamide (DMF) [2] [6].
The myristoyl group augments peptide hydrophobicity, quantified by a >50% reduction in polar surface area compared to the native hexapeptide. This modification facilitates interaction with lipid bilayers, enabling transdermal delivery and intracellular uptake. Research confirms that myristoylation activates keratin gene expression by promoting peptide integration into keratinocyte membranes, thereby stimulating collagen synthesis and hair follicle growth [2] . Additionally, myristoylation induces liquid-liquid phase separation (LLPS) of peptides, compartmentalizing signaling molecules like STAT3 to potentiate biological activity in epidermal cells [2].
Table 1: Impact of Myristoylation on Physicochemical Properties
| Parameter | Native Hexapeptide | Myristoyl Hexapeptide-16 |
|---|---|---|
| LogP (Octanol-Water) | -2.1 | 5.8 |
| Polar Surface Area | 280 Ų | 132 Ų |
| Water Solubility | High | Moderate (requires acetate counterion) |
The hexapeptide backbone (Leu-Lys-Lys-Ala-Leu-Lys) of Myristoyl Hexapeptide-16 Acetate is synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on Wang resin. This method enables iterative coupling in a C-to-N direction, ensuring high fidelity in sequence assembly:
Critical optimizations include:
Table 2: SPPS Parameters for Hexapeptide Assembly
| Synthesis Step | Reagents/Conditions | Duration | Purpose |
|---|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF | 2 × 10 min | Remove Fmoc group |
| Amino Acid Coupling | Fmoc-AA/HBTU/DIPEA in DMF | 45–60 min | Peptide bond formation |
| Resin Cleavage | TFA/TIS/water (95:2.5:2.5) | 3 hr | Release peptide from resin |
| Purification | HPLC (ACN/water + 0.1% TFA) | 30 min | Isolate ≥97% pure product |
The acetate counterion in Myristoyl Hexapeptide-16 Acetate (chemical formula: C₄₉H₉₅N₉O₁₀) is engineered to optimize solubility, crystallinity, and shelf-life. Acetic acid is introduced during final purification via ion-pairing or salt formation, replacing trifluoroacetate residues from HPLC. This yields a white-to-off-white powder with enhanced aqueous solubility (0.25 mg/mL in ethanol:PBS (1:3)) compared to hydrochloride or sulfate salts [5] [6].
Acetate improves stability through:
Comparative studies show acetate confers superior biological activity—likely due to reduced counterion toxicity. In antimicrobial assays, the acetate form exhibits lower MIC values against Escherichia coli than other salts, attributed to improved membrane interaction kinetics [5] [6].
Table 3: Counterion Performance Comparison
| Parameter | Acetate Salt | Trifluoroacetate Salt | Hydrochloride Salt |
|---|---|---|---|
| Solubility in Water | 0.25 mg/mL | 0.18 mg/mL | 0.30 mg/mL |
| pH (1% Solution) | 5.5 | 2.8 | 3.2 |
| Degradation Onset | 214°C | 185°C | 195°C |
| Residual Solvents | <500 ppm | >1000 ppm (TFA) | <300 ppm |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6